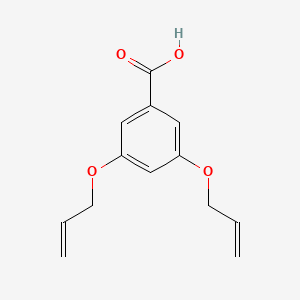

3,5-Bis(allyloxy)benzenecarboxylic acid

Description

3,5-Bis(allyloxy)benzenecarboxylic acid (C₁₃H₁₂O₅) is a benzoic acid derivative featuring two allyloxy (-O-CH₂-CH=CH₂) substituents at the 3- and 5-positions of the aromatic ring. The allyloxy groups impart unique steric and electronic properties compared to hydroxyl or halogenated analogs, influencing solubility, acidity, and reactivity.

Structure

3D Structure

Properties

IUPAC Name |

3,5-bis(prop-2-enoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-3-5-16-11-7-10(13(14)15)8-12(9-11)17-6-4-2/h3-4,7-9H,1-2,5-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXSRNKEBQTTIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC(=CC(=C1)C(=O)O)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between 3,5-bis(allyloxy)benzenecarboxylic acid and related compounds:

Key Observations:

Substituent Effects :

- Allyloxy groups (in the target compound) introduce steric bulk and enable π-π interactions or radical-mediated cross-linking, unlike hydroxyl groups in caffeic acid, which enhance hydrogen bonding and polarity .

- Compared to halogenated analogs (e.g., ), allyloxy groups are less electron-withdrawing, resulting in a weaker acidic carboxyl group (pKa ~4.5–5.0 vs. ~2.8–3.5 for chloro derivatives) .

Solubility and Reactivity :

- Allyloxy substituents increase hydrophobicity compared to hydroxylated analogs like caffeic acid, reducing water solubility but enhancing compatibility with organic solvents (e.g., DMF, THF).

- The allyl groups enable reactions such as thiol-ene click chemistry or polymerization, making the compound valuable in fabricating functional materials .

Pharmacological and Industrial Potential

While caffeic acid is widely studied for antioxidant and anti-inflammatory properties , the allyloxy derivative’s applications are more likely in materials science.

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method involves direct alkylation of 3,5-dihydroxybenzoic acid using allyl bromide under basic conditions. The phenolic hydroxyl groups at the 3- and 5-positions undergo nucleophilic substitution, while the carboxylic acid moiety remains intact.

Key reagents and conditions :

- Substrate : 3,5-Dihydroxybenzoic acid

- Alkylating agent : Allyl bromide (6 equivalents)

- Base : Potassium carbonate (6 equivalents)

- Solvent : N,N-Dimethylformamide

- Temperature : 60°C

- Reaction time : 3 hours

The base deprotonates the phenolic hydroxyl groups, facilitating nucleophilic attack on allyl bromide. Subsequent workup includes filtration, solvent removal, and hydrolysis with sodium hydroxide in a dioxane-water mixture to ensure carboxylate stability.

Workup and Yield

Post-reaction purification involves:

- Filtration to remove residual potassium carbonate.

- Solvent evaporation under reduced pressure.

- Dissolution in dioxane-water (80:20 v/v) and treatment with sodium hydroxide.

- Acidification to precipitate the product.

This method achieves an 85% yield of 3,5-bis(allyloxy)benzenecarboxylic acid as an off-white solid.

Alternative Synthetic Routes

Phase-Transfer Catalyzed Allylation

Inspired by the synthesis of 1,3-bis(allyloxy)benzene, phase-transfer catalysis (PTC) could theoretically enhance alkylation efficiency:

- Catalyst : Tetrabutylammonium bromide

- Base : Potassium hydroxide

- Solvent : Toluene-water biphasic system

- Ultrasonication : Accelerates reaction kinetics

However, the carboxylic acid’s acidity may necessitate pH adjustments to avoid deprotonation-induced side reactions.

Comparative Analysis of Methodologies

Table 1: Comparison of Synthetic Methods

The direct alkylation method remains superior due to its simplicity, high yield, and experimental validation.

Experimental Optimization and Challenges

Base Selection

Potassium carbonate (K₂CO₃) is preferred over stronger bases (e.g., KOH) to minimize carboxylate formation, which could complicate isolation.

Solvent Effects

N,N-Dimethylformamide (DMF) solubilizes both the aromatic substrate and inorganic base, ensuring homogeneous reaction conditions. Alternatives like acetone or dimethyl sulfoxide (DMSO) remain unexplored.

Temperature Control

Maintaining 60°C balances reaction rate and selectivity. Higher temperatures risk allyl group polymerization, while lower temperatures prolong the reaction.

Characterization and Analytical Data

Table 2: Nuclear Magnetic Resonance (NMR) Data

| Proton Environment | δ (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Aromatic (2H) | 7.07 | Doublet | J = 2.3 |

| Aromatic (1H) | 6.78 | Triplet | J = 2.3 |

| Vinylic (2H) | 5.98–6.08 | Multiplet | – |

| E-Vinylic (2H) | 5.39 | Doublet | J = 17.3 |

| Z-Vinylic (2H) | 5.26 | Doublet | J = 10.5 |

| Allylic (4H) | 4.60 | Doublet | J = 5.0 |

Table 3: Infrared (IR) Spectral Data

| Absorption Band (cm⁻¹) | Assignment |

|---|---|

| 1688 | Carboxylic acid C=O stretch |

| 1597 | Aromatic C=C stretch |

| 1272 | C–O stretch (allyl ether) |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,5-bis(allyloxy)benzenecarboxylic acid, and how can intermediates be characterized?

- Methodology : The synthesis typically involves nucleophilic substitution of hydroxyl groups on the benzene ring with allyl bromide or allyl chloride under basic conditions (e.g., K₂CO₃ in DMF). A key intermediate, 3,5-dihydroxybenzoic acid, is often allylated at the 3- and 5-positions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product. Characterization includes:

- NMR : Confirm allyloxy group integration (e.g., ¹H NMR: δ 4.6–5.3 ppm for allyl protons) and aromatic protons.

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and ester C=O (~1700 cm⁻¹) if protected.

- HPLC : Assess purity (>95% by area normalization) .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is used to resolve the structure. Key parameters include:

- Unit cell dimensions : Triclinic or monoclinic systems (e.g., a = 5.28 Å, b = 11.68 Å for analogous 3,5-bis(benzyloxy)benzoic acid).

- Hydrogen bonding : Carboxylic acid dimers form via O-H···O interactions (distance ~2.6 Å), influencing packing and stability.

- Torsional angles : Allyloxy group orientation affects steric hindrance and reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized for selective allylation of 3,5-dihydroxybenzoic acid?

- Methodology :

- Temperature control : Lower temperatures (0–5°C) reduce side reactions (e.g., over-alkylation).

- Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve allyl bromide solubility in polar aprotic solvents.

- Protecting groups : Temporary protection of the carboxylic acid (e.g., methyl ester) prevents unwanted esterification during allylation. Post-reaction hydrolysis restores the acid .

Q. How do researchers resolve contradictions between purity assays (e.g., HPLC) and spectral data (e.g., NMR) for this compound?

- Methodology :

- Cross-validation : Combine HPLC (quantitative purity) with ¹³C NMR (qualitative structural confirmation).

- Impurity profiling : LC-MS identifies byproducts (e.g., incomplete allylation or oxidation derivatives).

- Thermogravimetric analysis (TGA) : Detects volatile impurities (e.g., residual solvents) that HPLC may miss .

Q. What computational strategies predict the reactivity of this compound in polymer synthesis?

- Methodology :

- DFT calculations : Model electron density maps to identify reactive sites (e.g., carboxylic acid for esterification, allyl groups for crosslinking).

- Molecular dynamics (MD) : Simulate interactions with co-monomers (e.g., styrene or acrylates) to optimize polymerization conditions.

- QSAR : Correlate substituent effects (e.g., allyl vs. benzyloxy) with thermal stability or solubility .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Methodology :

- Chiral chromatography : Resolve enantiomers using amylose- or cellulose-based columns.

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed allylation steps.

- Crystallization-induced diastereomer resolution : Use chiral auxiliaries (e.g., menthol esters) to separate enantiomers .

Applications in Advanced Research

Q. How is this compound used in supramolecular polymer design?

- Methodology : The carboxylic acid group participates in hydrogen-bonded networks, while allyloxy groups enable post-polymerization modifications (e.g., thiol-ene "click" reactions). Applications include stimuli-responsive hydrogels and self-healing materials .

Q. What pharmacological screening strategies are applicable to derivatives of this compound?

- Methodology :

- SAR studies : Modify allyl groups to ethers or esters and test for anti-inflammatory or antimicrobial activity.

- In silico docking : Screen against COX-2 or bacterial efflux pump targets.

- ADMET profiling : Assess solubility (logP) and metabolic stability using microsomal assays .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.